
4,7-Dimethylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and provides high yields of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert isoquinolines into pyridine-3,4-dicarboxylic acid and its anhydride.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.
Substitution: Isoquinolines can undergo substitution reactions, particularly at positions 1 and 3 of the ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C).
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while bromination produces 4-bromoisoquinoline .
Wissenschaftliche Forschungsanwendungen
4,7-Dimethylisoquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7-Dimethylisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: This compound has been studied for its potential as an antiplatelet agent.
4-Bromoisoquinoline: A brominated derivative of isoquinoline used in various chemical reactions.
Uniqueness
4,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its methyl groups at positions 4 and 7 can affect the electronic properties of the isoquinoline ring, making it distinct from other isoquinoline derivatives.
Eigenschaften
Molekularformel |
C11H11N |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
4,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-7H,1-2H3 |
InChI-Schlüssel |
ZYYDWVRKCXCJHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CN=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


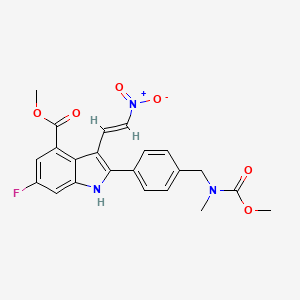
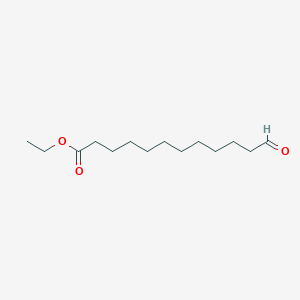

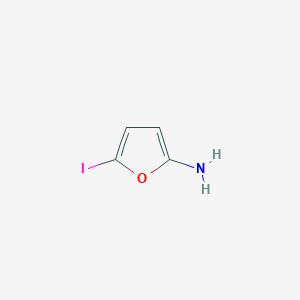

![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
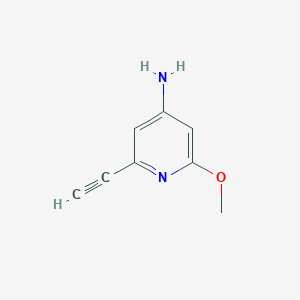
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
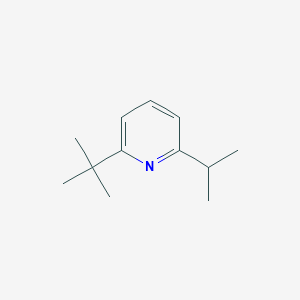
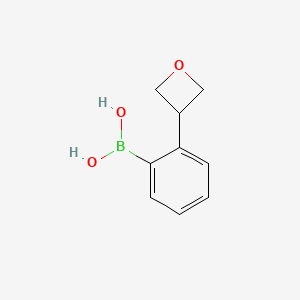

![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)
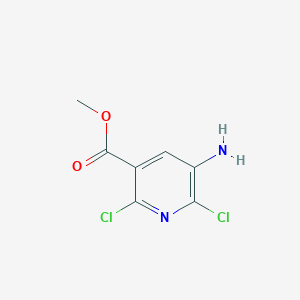
![(5-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B12972879.png)
